

2,5-dioxopyrrolidin-1-yl hept-6-ynoate molecular structure and weight

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Cat. No.: B1446902

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An In-depth Technical Guide to 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate**, a bifunctional linker molecule increasingly utilized in bioconjugation and chemical biology.

Molecular Properties

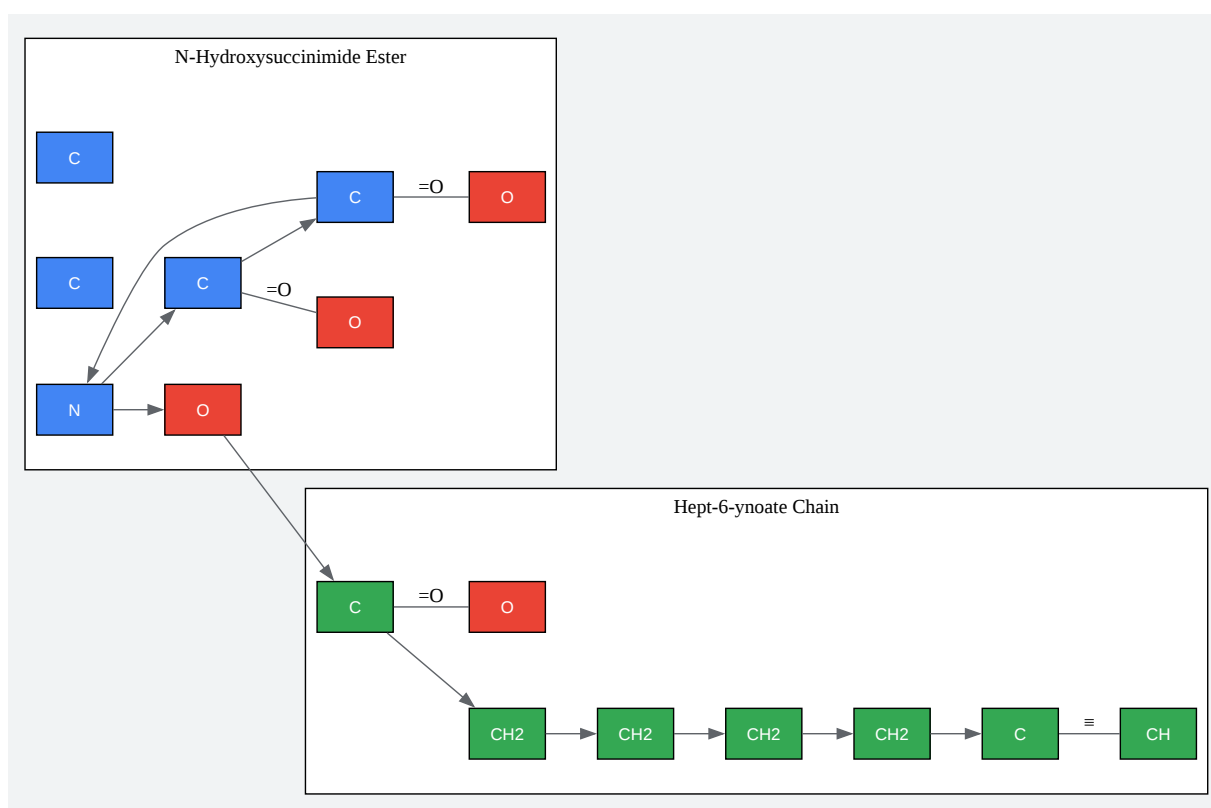
2,5-dioxopyrrolidin-1-yl hept-6-ynoate is characterized by a molecular formula of $C_{11}H_{13}NO_4$ and a molecular weight of 223.23 g/mol [1]. The molecule incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual functionality allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules, while the alkyne group enables click chemistry reactions, typically with azide-functionalized molecules.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	$C_{11}H_{13}NO_4$	[1]
Molecular Weight	223.23 g/mol	[1]
CAS Number	917222-23-2	[1]

Molecular Structure

The structural arrangement of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate** is crucial to its function. The molecule consists of a hept-6-ynoate backbone, which is an aliphatic chain containing a terminal alkyne. This backbone is esterified with an N-hydroxysuccinimide group, forming the reactive NHS ester.



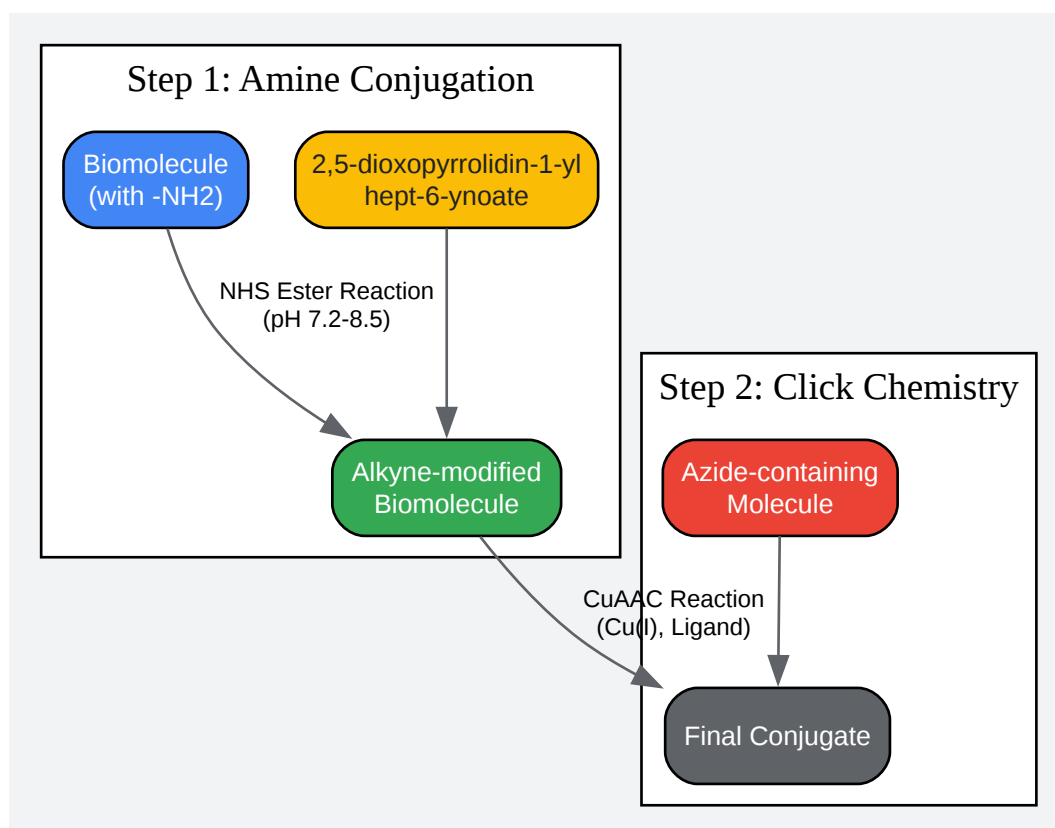
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Molecular structure of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate**.

Experimental Protocols

The utility of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate** lies in its ability to participate in sequential conjugation reactions. A typical experimental workflow involves two main stages:

- **Amine Conjugation via NHS Ester:** The NHS ester reacts with primary amines (e.g., lysine residues in a protein) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. The protein or biomolecule is incubated with a molar excess of the linker in a suitable buffer (e.g., phosphate-buffered saline, PBS) for a defined period, typically ranging from 30 minutes to 2 hours at room temperature or 4°C. Unreacted linker is subsequently removed by size-exclusion chromatography, dialysis, or other purification methods.
- **Alkyne-Azide Click Chemistry:** The alkyne-functionalized biomolecule can then be reacted with an azide-containing molecule of interest in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous buffers. The reaction mixture typically includes a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and enhance reaction kinetics, and the azide-modified component. The reaction is typically allowed to proceed for 1-4 hours at room temperature.



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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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